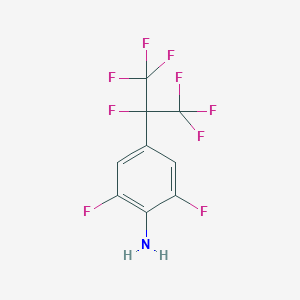
2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is a fluorinated derivative of aniline, which is a part of a broader class of compounds that have been studied for their potential applications in various fields, including the development of pesticides and herbicides. The presence of multiple fluorine atoms in the compound suggests that it may exhibit unique physical and chemical properties that could be beneficial for such applications.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives can involve the reaction with various anhydrides, as described in the preparation of amide derivatives of aniline and chloroanilines. Specifically, reactions with heptafluorobutyric anhydride have been found to be suitable for the analysis of aniline derivatives . Although the exact synthesis method for 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is not detailed in the provided papers, it can be inferred that similar fluorination techniques and anhydride reactions may be employed.
Molecular Structure Analysis
The molecular structure of fluorinated anilines is characterized by the presence of fluorine atoms, which can significantly alter the electronic distribution within the molecule. This alteration can affect the reactivity and interaction of the molecule with other substances. The specific structure of 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline would likely exhibit a high degree of fluorination, which could influence its chemical behavior and potential applications.
Chemical Reactions Analysis
Fluorinated anilines can participate in various chemical reactions, particularly as intermediates in the synthesis of pesticides and herbicides. The paper on 2,6-dichloro-4-trifluoromethyl aniline, although not the exact compound , provides insight into the types of chemical reactions and applications that similar compounds might have. These compounds are typically involved in reactions that lead to the production of high-efficiency, low-toxicity agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anilines are influenced by the high electronegativity and small size of fluorine atoms, which can lead to increased thermal stability and chemical inertness. The presence of multiple fluorine atoms, as in the case of 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline, would likely result in a compound with unique properties that could be advantageous in its applications. The electron-capture relative response factors of amides, as mentioned in the first paper, suggest that these compounds can be effectively analyzed using electron-capture detectors, which is important for their characterization and use in various industries .
科学的研究の応用
Rearrangements Involving Fluorinated Cations
Research on the rearrangements involving fluorinated cations highlights the unique reactivity of fluorinated compounds, which could be relevant for understanding the behavior of 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline in chemical transformations (Jefford et al., 1982).
Fluorinated Neutral Anion Receptors
A study on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline explores the use of fluorinated compounds as neutral anion receptors, demonstrating enhanced affinities and selectivities due to fluorination, which could suggest applications in sensing technologies (Anzenbacher et al., 2000).
Functionalization of Anilines
The functionalization of anilides using phenyliodine(III) bis(trifluoroacetate) illustrates the potential for introducing functional groups into fluorinated aniline compounds, which may be relevant for the synthesis and modification of 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline (Itoh et al., 2002).
Emitting Amorphous Molecular Materials
A study on the design and synthesis of color-tunable emitting amorphous molecular materials with fluorinated components suggests potential applications in electroluminescence, highlighting the importance of fluorinated groups in developing advanced optical materials (Doi et al., 2003).
特性
IUPAC Name |
2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F9N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILFPHCUPOOMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline | |
CAS RN |
1187887-77-9 |
Source


|
| Record name | 2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)
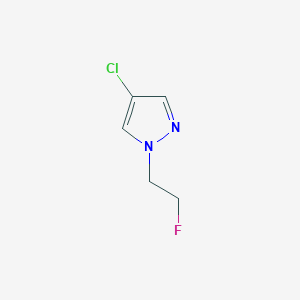
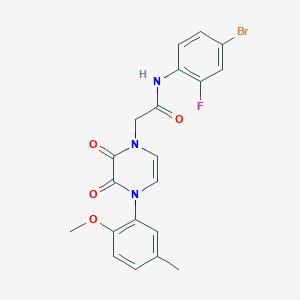
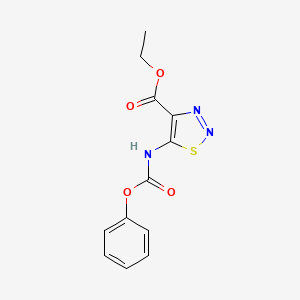
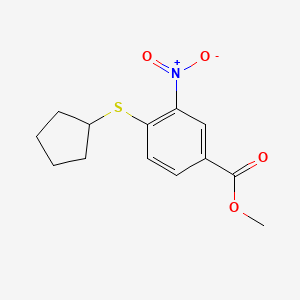
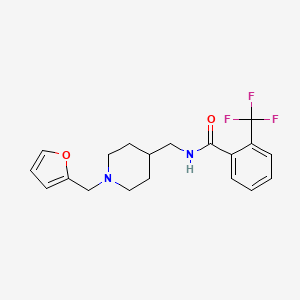
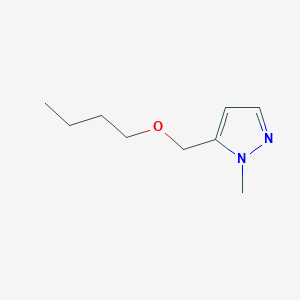
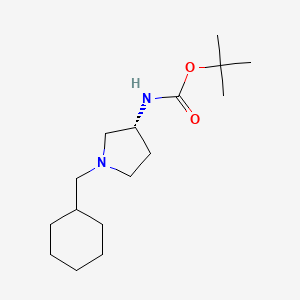
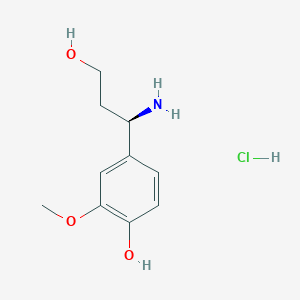
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
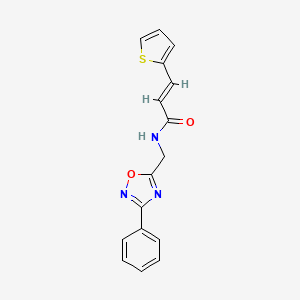
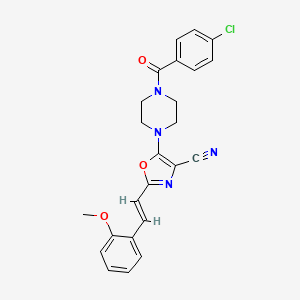
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)